molecular formula C25H26N2O4 B10779505 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate

Cat. No.: B10779505
M. Wt: 418.5 g/mol
InChI Key: WORLWSFCGZCFSW-UHFFFAOYSA-N
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Description

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate is a useful research compound. Its molecular formula is C25H26N2O4 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate is a complex organic molecule notable for its structural features that include multiple benzoxazole moieties. These characteristics suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N2O4 , with a molar mass of approximately 422.48 g/mol . Its structure includes:

  • Two benzoxazole rings
  • A hexanoate side chain

This unique arrangement of functional groups is significant in determining the compound's chemical behavior and biological activity.

Antibacterial Activity

Recent studies have shown that compounds containing benzoxazole derivatives exhibit significant antibacterial properties. For instance, similar compounds have demonstrated inhibition against various bacterial strains:

CompoundTarget BacteriaEC50 Value (mg/L)Mechanism
Compound 1Xanthomonas oryzae pv. oryzicola47.6Upregulation of Succinate dehydrogenase (SDH)
Compound 2Xanthomonas citri subsp. citri36.8Inhibition of bacterial reproduction
Compound 3Ralstonia solanacearum11.4Disruption of cell biofilm formation

The compound's potential to inhibit bacterial growth could be attributed to its ability to interfere with metabolic pathways critical for bacterial survival.

Antifungal Activity

The antifungal properties of benzoxazole derivatives are also noteworthy. Research indicates that certain derivatives have shown high efficacy against fungal pathogens:

CompoundTarget FungiEC50 Value (mg/L)Comparison
Compound ABotrytis cinerea2.40Superior to carbendazim (47.0 mg/L)
Compound BAlternaria brassicae0.30High potency compared to commercial agents

These findings suggest that modifications in the benzoxazole structure can significantly enhance antifungal activity, potentially through mechanisms such as binding to fungal enzymes or disrupting cell wall synthesis.

Antiviral Activity

Benzoxazole derivatives have also been investigated for their antiviral properties. For example:

CompoundVirus TypeInhibition Rate (%)
Compound XTobacco Mosaic Virus (TMV)52.23
Compound YTobacco Mosaic Virus (TMV)54.41

The introduction of electron-donating groups in the benzoxazole ring has been shown to enhance antiviral activity, indicating a structure-activity relationship that could be exploited in drug design.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Properties : Research on related benzoxazole derivatives has indicated their potential as anticancer agents, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Agricultural Applications : Benzoxazole derivatives have been noted for their herbicidal and insecticidal activities, suggesting broader applicability in agricultural biotechnology.

Properties

IUPAC Name

6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLWSFCGZCFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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